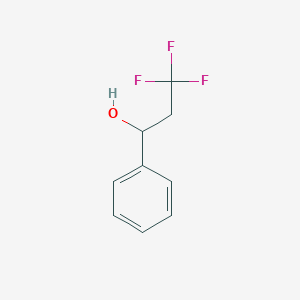

3,3,3-Trifluoro-1-phenylpropan-1-ol

描述

Fluorinated carbinols are organic compounds containing a hydroxyl group (-OH) attached to a carbon atom that is also bonded to one or more fluorine atoms or a fluorine-containing group. The high electronegativity of fluorine imparts a strong inductive effect, influencing the acidity of the hydroxyl proton and the reactivity of the carbinol. This electronic modification, coupled with the unique steric profile of fluorine, makes these compounds valuable intermediates and building blocks in synthesis.

Among fluorinated carbinols, trifluoromethylated alcohols, which feature a -CF₃ group, are of particular interest. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. bohrium.comontosight.aiprinceton.edu Its presence can significantly improve the pharmacokinetic and pharmacodynamic profiles of a molecule. ontosight.ai Consequently, the development of synthetic methods to introduce this group, and the use of trifluoromethylated alcohols as versatile building blocks, has become a major focus of research. nih.govuzh.ch These alcohols serve as precursors to a wide range of more complex fluorinated molecules. bohrium.com

The bond between a tetrahedral carbon atom (sp³-hybridized) and a trifluoromethyl group (C(sp³)–CF₃) is a cornerstone of modern molecular design. While methods for creating C(sp²)–CF₃ bonds are well-established, the formation of their C(sp³) counterparts has historically been more challenging. researchgate.net The development of novel reactions to forge C(sp³)–CF₃ bonds is critical as it allows for the creation of molecules with greater three-dimensional complexity. princeton.edu This three-dimensionality is highly desirable in drug discovery as it can lead to improved solubility, better pharmacokinetic properties, and higher selectivity for biological targets. princeton.edu Recent advances in catalysis, including copper-mediated reactions, are expanding the toolkit for the efficient construction of these crucial linkages. princeton.eduacs.org

3,3,3-Trifluoro-1-phenylpropan-1-ol is a specific trifluoromethylated alcohol that exemplifies the synthetic utility of this class of compounds. Research into this molecule has explored various synthetic pathways to access it, particularly in its enantiomerically pure forms, which are valuable for pharmaceutical applications.

One notable approach combines photocatalysis and biocatalysis in a continuous flow system to produce optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. chemicalpapers.com This innovative method involves the photocatalytic trifluoromethylation of a ketone precursor, followed by a stereoselective enzymatic reduction. chemicalpapers.com The synthesis of this compound is often achieved through the reduction of its corresponding ketone, 3,3,3-trifluoro-1-phenylpropan-1-one (B1352946). chemicalbook.comnih.gov The study of such synthetic routes is crucial for making these valuable chiral building blocks more accessible for further use in complex molecule synthesis.

Below is a table detailing the properties of this compound and its common precursor.

| Property | This compound | 3,3,3-Trifluoro-1-phenylpropan-1-one |

| CAS Number | 2340-22-9 fluorochem.co.ukbldpharm.com | 709-21-7 nih.gov |

| Molecular Formula | C₉H₉F₃O bldpharm.com | C₉H₇F₃O nih.gov |

| Molecular Weight | 190.16 g/mol | 188.15 g/mol nih.gov |

| IUPAC Name | This compound fluorochem.co.uk | 3,3,3-trifluoro-1-phenylpropan-1-one nih.gov |

| SMILES | OC(C1=CC=CC=C1)CC(F)(F)F bldpharm.com | C1=CC=C(C=C1)C(=O)CC(F)(F)F nih.gov |

This table provides a quick reference for the fundamental chemical properties of these related compounds.

The following table summarizes a key research finding in the synthesis of this compound.

| Research Focus | Methodology | Key Outcome | Reference |

| Enantioselective Synthesis | Combination of photocatalytic trifluoromethylation and biocatalytic ketone reduction in a continuous flow system. | Production of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. chemicalpapers.com | chemicalpapers.com |

This summary highlights a cutting-edge approach to obtaining a specific stereoisomer of the target molecule.

Structure

3D Structure

属性

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQDXXGWOGKGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-22-9 | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoro 1 Phenylpropan 1 Ol and Its Chiral Derivatives

Direct Nucleophilic Trifluoromethylation of Carbonyl Precursors

The synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-ol can be efficiently achieved by starting with suitable carbonyl compounds. These methods are broadly categorized into the reduction of a trifluoromethyl ketone and the nucleophilic trifluoromethylation of an aldehyde.

Reduction of 3,3,3-Trifluoro-1-phenylpropan-1-one (B1352946) to this compound

A direct and common pathway to the target alcohol is the reduction of its corresponding ketone, 3,3,3-Trifluoro-1-phenylpropan-1-one. This transformation can be accomplished using classical stoichiometric reducing agents or through catalytic hydrogenation.

Stoichiometric reductions utilizing metal hydride reagents are a fundamental method for the conversion of ketones to alcohols. Reagents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. chadsprep.comchadsprep.com LiAlH₄ is a powerful, non-selective reducing agent that readily reduces a wide array of functional groups, including ketones. harvard.edu NaBH₄ is a milder and more selective reagent, primarily used for the reduction of aldehydes and ketones. vanderbilt.edu

The general reaction involves the transfer of a hydride ion from the reagent to the electrophilic carbonyl carbon of 3,3,3-Trifluoro-1-phenylpropan-1-one. This nucleophilic attack results in the formation of a tetrahedral intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol, this compound. The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 1: Common Hydride Reagents for Ketone Reduction

| Reagent | Formula | Typical Solvents | Reactivity Profile |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Powerful, reduces most polar functional groups |

Catalytic hydrogenation offers an alternative, often greener, method for the reduction of ketones. This process involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Various transition metals, such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), supported on materials like carbon (C) or alumina (B75360) (Al₂O₃), are effective for this transformation. vanderbilt.eduresearchgate.net

For the asymmetric synthesis of chiral this compound, chiral catalysts are employed. Complexes such as those containing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands with Ruthenium have been explored for the hydrogenation of trifluoromethyl ketones, although enantioselectivity can sometimes be a challenge. The reaction conditions, including pressure and temperature, can be optimized to achieve high conversion and selectivity. google.com

Asymmetric and Enantioselective Synthesis of Chiral this compound

The creation of single-enantiomer chiral alcohols is crucial in the synthesis of pharmaceuticals and other biologically active molecules. This section explores various catalytic methods to produce enantiomerically pure this compound.

Chiral Catalyst-Mediated Reductions

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the synthesis of chiral alcohols. researchgate.netnih.govrsc.orgnih.gov This method typically involves the use of a chiral ligand complexed with a rhodium metal center to facilitate the enantioselective reduction of a prochiral ketone. In the context of synthesizing chiral this compound, the precursor, 3,3,3-trifluoroacetophenone, is reduced using a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral rhodium catalyst. researchgate.netbohrium.com

The enantioselectivity of the reaction is dictated by the chirality of the ligand employed. For instance, tethered Rh(III) complexes have been successfully used for the asymmetric reduction of α-trifluoromethyl ketones, yielding enantioenriched cis-trifluoromethyl alcohols through a dynamic kinetic resolution process under mild conditions. bohrium.com A notable development is the use of a new rhodium catalyst with an electron-deficient diamine ligand, which has proven effective for the ATH of α-methoxy β-ketoesters in both 2-MeTHF with formic acid/triethylamine and in water with sodium formate, producing products with high diastereoselectivity and excellent enantioselectivity. bohrium.com

| Catalyst System | Hydrogen Source | Solvent | Product Configuration | Enantiomeric Excess (ee) |

| Tethered Rh(III) Complex | Formic acid/Triethylamine | Dichloromethane | Not Specified | High |

| Rh(III) with electron-deficient diamine ligand | Formic acid/Triethylamine | 2-MeTHF | syn | High |

| Rh(III) with electron-deficient diamine ligand | Sodium Formate | Water | syn | Excellent |

Table 1: Examples of Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.netfrontiersin.org These enzymes exhibit high enantioselectivity and operate under mild reaction conditions, making them an attractive green alternative to traditional chemical catalysts. researchgate.net For the synthesis of chiral this compound, ADHs can be employed to reduce 3,3,3-trifluoroacetophenone. researchgate.netcore.ac.uk

ADHs from various microorganisms, such as Lactobacillus brevis (LB-ADH) and Ogatea minuta (OM-ADH), have been utilized for the reduction of hydrophobic ketones. core.ac.ukscispace.com For instance, an ADH from Ogatea minuta has demonstrated higher specific activity towards 2,2,2-trifluoroacetophenone (B138007) compared to acetophenone. core.ac.uk The enantioselectivity of the reduction is dependent on the specific ADH used. For example, an ADH from Thermus thermophilus HB27 has been shown to reduce 2,2,2-trifluoroacetophenone to (R)-α-(trifluoromethyl)benzyl alcohol with a 93% enantiomeric excess (ee). nih.gov

A significant challenge in using ADHs is the need for stoichiometric amounts of expensive nicotinamide (B372718) cofactors (NADH or NADPH). core.ac.uk To address this, cofactor regeneration systems are often employed, such as the glucose dehydrogenase (GDH)-based system. core.ac.uk

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Thermus thermophilus HB27 | 2,2,2-trifluoroacetophenone | (R) | 93% nih.gov |

| Ogatea minuta | 2,2,2-trifluoroacetophenone | (R) | Not specified core.ac.uk |

| Lactobacillus brevis | Acetophenone | (R) | Not specified core.ac.uk |

Table 2: Examples of Enzymatic Biocatalytic Reductions

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.eduwikipedia.org This is a significant advantage over standard kinetic resolution, which has a maximum theoretical yield of 50%. princeton.edu DKR combines a rapid racemization of the starting material with a highly enantioselective reaction, where one enantiomer reacts much faster than the other. princeton.eduwikipedia.org

In the context of synthesizing chiral this compound, DKR can be applied to the asymmetric reduction of a racemic precursor. This often involves a chemoenzymatic approach, where a metal catalyst facilitates the racemization of the starting material, and an enzyme, such as a lipase, catalyzes the enantioselective transformation. wikipedia.orgresearchgate.net For example, metal/lipase-catalyzed DKR of racemic chiral alcohols is a practical method to obtain enantiopure esters with quantitative conversion. researchgate.net Ruthenium catalysts are commonly used for racemization in these systems. wikipedia.orgresearchgate.net

The efficiency of a DKR process is dependent on several factors, including the rate of racemization relative to the rate of the slower-reacting enantiomer and the enantioselectivity of the resolution step. princeton.edu

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts in a one-pot synthesis, offering improved efficiency and reduced waste. mdpi.comnih.gov These cascades can be designed to produce complex molecules like chiral this compound from simpler starting materials.

A recent study demonstrated a semi-continuous, two-step chemoenzymatic cascade for the production of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. researchgate.net The process begins with a photocatalytic trifluoromethylation of a methyl ketone in the α-position, followed by an enzymatic ketone reduction catalyzed by an alcohol dehydrogenase variant from Lactobacillus kefir. researchgate.net A key challenge in such systems is ensuring the stability and compatibility of the enzyme with the reaction conditions of the chemical step. researchgate.net This was addressed by immobilizing the ADH in a PVA/PEG cryogel matrix. researchgate.net

These cascade reactions highlight the potential for integrating different catalytic methodologies to achieve complex and valuable transformations in a more sustainable and efficient manner. nih.gov

Deoxygenative Trifluoromethylation of Phenylpropanol Derivatives

Deoxygenative trifluoromethylation is a synthetic strategy that involves the replacement of a hydroxyl group in an alcohol with a trifluoromethyl group. organic-chemistry.orgnih.gov This method provides a direct route to introduce the CF3 group into a molecule that already possesses the desired carbon skeleton.

Recent advancements have led to the development of methods for the deoxygenative trifluoromethylation of alcohols under mild conditions. nih.gov One such method involves a light-driven, copper-mediated trifluoromethylation of O-alkyl thiocarbonates, which exhibits broad functional group tolerance. organic-chemistry.org Another approach utilizes a photocatalytic system for the deoxytrifluoromethylation of alcohols, which has been successfully applied to a variety of primary and secondary alcohols. nih.gov

While not a direct synthesis of this compound itself, this methodology is highly relevant for the synthesis of related structures, such as 1,1,1-trifluoro-3-phenylpropane, by applying it to phenylpropanol derivatives. thieme-connect.de The incorporation of a trifluoromethyl group is of significant interest in medicinal chemistry due to its ability to enhance properties like metabolic stability and lipophilicity. organic-chemistry.org

| Method | Substrate Type | Key Reagents |

| Light-driven, copper-mediated | O-alkyl thiocarbonates | bpyCu(CF3)3, TTMSS, visible light organic-chemistry.org |

| Photocatalytic | Alcohols | Photocatalyst, Cu(terpy)Cl2, dMesSCF3 nih.gov |

| Copper-mediated | Benzylic xanthates | Not specified nih.gov |

Table 3: Examples of Deoxygenative Trifluoromethylation Methods

Photoredox-Mediated Deoxytrifluoromethylation of Alcohols

The direct conversion of alcohols into trifluoromethylated compounds represents a significant challenge in synthetic chemistry due to the inherent stability of the C-O bond and the reactivity of trifluoromethyl sources. kuleuven.be Photoredox catalysis has emerged as a powerful tool to overcome these hurdles, enabling the deoxytrifluoromethylation of alcohols under mild conditions.

A notable method involves a copper metallaphotoredox-mediated process that directly transforms alcohols into their trifluoromethylated analogues. nih.govosti.gov This reaction utilizes a copper catalyst, such as Cu(terpy)Cl₂, in conjunction with a photocatalyst, to activate the alcohol in situ. The process facilitates the formation of a C(sp³)–CF₃ bond, offering a novel route to compounds like this compound from the corresponding diol or a precursor alcohol. nih.gov Research has shown that benzylic alcohols, which are structurally similar to the precursor of this compound, can be efficiently trifluoromethylated using this approach. nih.gov For instance, various activated benzylic alcohols undergo this transformation in good to high yields, demonstrating the method's applicability. nih.gov

Another strategy employs visible-light photoredox catalysis for the deoxygenation of alcohols, which is a related transformation. beilstein-journals.org In this approach, benzylic alcohols are activated by converting them into 3,5-bis(trifluoromethyl)benzoate (B8306798) esters. beilstein-journals.org Subsequent irradiation with blue light in the presence of an iridium-based photocatalyst and a sacrificial electron donor leads to the reductive cleavage of the C-O bond. beilstein-journals.org While this specific method achieves deoxygenation rather than deoxytrifluoromethylation, it highlights the utility of photoredox catalysis in activating the alcohol functional group for radical-mediated transformations.

| Feature | Description | Source(s) |

| Catalyst System | Copper metallaphotoredox or Iridium-based photocatalysts. | nih.gov, beilstein-journals.org |

| Activation | In situ activation of alcohols via benzoxazolium salts or conversion to benzoate (B1203000) esters. | nih.gov, beilstein-journals.org |

| Reaction Conditions | Visible light (e.g., 450 nm blue light), mild temperatures. | nih.gov, beilstein-journals.org |

| Scope | Effective for a range of primary and secondary alcohols, including activated benzylic alcohols. | nih.gov |

| Significance | Provides a direct method for C(sp³)–CF₃ bond formation from abundant alcohol precursors. | nih.gov, kuleuven.be |

Activation Strategies for Deoxygenation and CF₃ Introduction

The successful deoxytrifluoromethylation of an alcohol hinges on the initial activation of the hydroxyl group, transforming it into a good leaving group susceptible to nucleophilic attack or radical processes. Several strategies have been developed to achieve this critical first step.

One prominent strategy involves the in situ activation of alcohols using benzoxazolium salts. nih.gov This method is integral to the copper metallaphotoredox-mediated deoxytrifluoromethylation discussed previously. The alcohol is converted into a more electrophilic intermediate, which can then engage in the catalytic cycle for C–CF₃ bond formation. nih.gov This approach avoids the need to pre-form and isolate activated intermediates, streamlining the synthetic process. kuleuven.be

Another activation method is the conversion of alcohols into esters with specific properties. For example, 3,5-bis(trifluoromethyl)benzoates have been used to activate alcohols for reductive deoxygenation under visible light photocatalysis. beilstein-journals.org This strategy relies on the electrochemical properties of the benzoate group to facilitate the single-electron transfer process required for C-O bond cleavage. beilstein-journals.org

A more classical approach that has been adapted for modern methods involves the conversion of alcohols to iodides. This can be done in situ using triphenylphosphine (B44618) and iodine, followed by a visible light-mediated reduction. beilstein-journals.org While this is a two-step process within a single pot, it represents an effective activation strategy applicable to a broad range of alcohols. beilstein-journals.org For the direct introduction of the CF₃ group, a key challenge is the instability of the trifluoromethyl anion (–CF₃). kuleuven.be Therefore, activation strategies are often designed to generate an electrophilic carbon center from the alcohol, which is then attacked by a trifluoromethyl radical or an equivalent species generated separately in the reaction mixture. kuleuven.benih.gov

| Activation Strategy | Reagents | Mechanism | Key Advantage | Source(s) |

| Benzoxazolium Salts | Benzoxazolium salts, quinuclidine | In situ formation of an electrophilic intermediate | One-pot procedure | nih.gov |

| Benzoate Esters | 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) | Formation of a photo-reducible ester | Recyclable activating agent | beilstein-journals.org |

| Iodide Formation | Triphenylphosphine, Iodine | In situ conversion to alkyl iodide | Broad substrate scope | beilstein-journals.org |

| Phosphorane Agents | Tris(2,4,6-tribromophenoxy)dichlorophosphorane (BDCP) | Pre-activation of nucleotide components | Separation of activation and condensation steps | nih.gov |

Flow Chemistry and Sustainable Synthetic Approaches

The production of this compound has benefited significantly from the adoption of flow chemistry and other green chemistry principles. These approaches aim to enhance reaction efficiency, improve safety, and reduce environmental impact compared to traditional batch processing.

Continuous Flow Systems for Enantioselective Production

Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions and for improving selectivity. researchgate.netumontreal.ca For the synthesis of chiral molecules like (S)-3,3,3-trifluoro-1-phenylpropan-1-ol, flow systems are instrumental in achieving high enantioselectivity and throughput. umontreal.caresearchgate.net

Researchers have developed continuous flow setups that can be applied to the asymmetric synthesis of this target molecule. researchgate.net These systems often involve passing the substrate solution through a reactor containing an immobilized chiral catalyst or enzyme. umontreal.ca The small dimensions of microreactors enhance light penetration for photochemical steps and improve mass transfer, leading to higher conversions and shorter reaction times. researchgate.net For example, a semi-continuous system has been reported for producing optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol, demonstrating the feasibility of this approach. researchgate.net The ability to scale up production by extending operation time rather than increasing reactor volume makes flow chemistry an economically and practically attractive option for industrial synthesis. umontreal.ca

Green Solvent Utilization in Synthesis (e.g., 2-MeTHF, Water)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. There is a strong trend towards replacing conventional volatile organic solvents with greener alternatives. researchgate.net 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly effective and sustainable solvent for various organic transformations. researchgate.netjournalijdr.com Derived from renewable resources like corn cobs, 2-MeTHF exhibits favorable properties such as a high boiling point, low water solubility, and stability towards acids and bases. researchgate.netresearchgate.netd-nb.info Its limited miscibility with water simplifies product extraction and solvent recycling, reducing waste. journalijdr.comd-nb.info 2-MeTHF has been shown to be a superior alternative to solvents like THF in reactions such as Grignard additions, which can be part of the synthetic route to 1-phenylpropan-1-ol derivatives. journalijdr.com

Water itself is the ultimate green solvent. researchgate.net While many organic reactions are not compatible with water, certain catalytic systems are designed to function in aqueous media. For instance, some photoredox-catalyzed deoxygenations are performed in acetonitrile/water mixtures. beilstein-journals.org Furthermore, using water as a co-solvent can sometimes enhance reactivity and yield in specific transformations. researchgate.net

Integrated Photo- and Biocatalytic Cascades in Flow

A cutting-edge approach in sustainable synthesis is the integration of different catalytic methods into a single, seamless process. nih.govrsc.org Combining photocatalysis with biocatalysis in a continuous flow system creates a powerful synergy, merging the broad reactivity of photochemistry with the unparalleled selectivity of enzymes. researchgate.netnih.gov

A prime example is the synthesis of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. researchgate.net This has been achieved using a semi-continuous setup that first employs a photocatalytic trifluoromethylation of a ketone precursor in a photoreactor. The output from this step is then fed directly into a second reactor containing an immobilized alcohol dehydrogenase (ADH) from Lactobacillus kefir. researchgate.net This enzyme performs a stereoselective reduction of the intermediate trifluoromethyl ketone to the desired (S)-alcohol enantiomer. researchgate.net A significant challenge in such integrated systems is the potential incompatibility of the photocatalyst with the enzyme. nih.govnih.gov This is often overcome by immobilizing the biocatalyst, which enhances its stability in the presence of organic solvents and residual photocatalysts, or by physically separating the catalytic stages in a flow system. researchgate.netrsc.org Such integrated cascades represent a highly efficient and elegant strategy for synthesizing complex chiral molecules. nih.gov

Reactivity and Transformations of 3,3,3 Trifluoro 1 Phenylpropan 1 Ol

Derivatization of the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives.

Esterification: The hydroxyl group of 3,3,3-Trifluoro-1-phenylpropan-1-ol can be readily converted to esters through reaction with carboxylic acids or their derivatives. This reaction is typically catalyzed by an acid, such as sulfuric acid. For instance, the reaction with acetic acid would yield 3,3,3-trifluoro-1-phenylpropyl acetate. The formation of esters is a common strategy to modify the properties of the parent alcohol or to introduce a protecting group. uakron.edu Perfluoro acid anhydrides like trifluoroacetic acid anhydride (B1165640) (TFAA) are also used for derivatization, forming N,O-bis(trifluoroacetyl) derivatives in compounds containing both amine and hydroxyl groups. sci-hub.se

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.org Industrially, simple symmetrical ethers are sometimes prepared via the sulfuric acid-catalyzed reaction of alcohols, though this is mainly limited to primary alcohols. libretexts.org Alternative methods include alkoxymercuration of alkenes, where an alcohol is added across a double bond in the presence of a mercury salt, followed by demercuration. libretexts.org Iron-catalyzed etherification reactions have also been reported, providing a milder alternative. acs.org

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification (Williamson) | Strong Base, Alkyl Halide | Ether |

| Etherification (Alkoxymercuration) | Alkene, Mercury Salt, NaBH4 | Ether |

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻). Therefore, direct nucleophilic substitution is generally not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to protonate the alcohol in the presence of a strong acid, forming an alkyloxonium ion, which can then be displaced by a nucleophile. libretexts.org Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, readily displaced by a wide range of nucleophiles in SN2 reactions. libretexts.orgntu.ac.uk For example, the hydroxyl group can be transformed into a mesylate, which is then converted into an azidoalkane by reaction with sodium azide. researchgate.net

Beyond esters and ethers, the hydroxyl group can be a precursor to other functionalities. For instance, it can be transformed into a leaving group and subsequently displaced by various nucleophiles to introduce groups like azides, which can be further reduced to amines. researchgate.netnih.gov This highlights the versatility of the hydroxyl group as a synthetic handle for accessing a broader range of chemical structures.

Oxidative Transformations of this compound

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 3,3,3-Trifluoro-1-phenylpropan-1-one (B1352946). This transformation is a key step in many synthetic pathways. A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based oxidants like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). Other methods, such as Swern oxidation (using dimethyl sulfoxide (B87167) and an activating agent like oxalyl chloride or trifluoroacetic anhydride), are also effective. A patent describes the oxidation of a related compound, 3-[3-(trifluoromethyl)phenyl]propan-1-ol, using dimethylsulfoxide activated by phosphorus pentoxide. google.com Biocatalytic methods, employing enzymes like alcohol dehydrogenases, have also been developed for the stereoselective oxidation of similar alcohols. chemicalpapers.comelsevierpure.comresearchgate.net

| Oxidizing Agent/Method | Product | Reference |

| Chromium Trioxide (CrO₃) | 3,3,3-Trifluoro-1-phenylpropan-1-one | |

| Pyridinium Chlorochromate (PCC) | 3,3,3-Trifluoro-1-phenylpropan-1-one | |

| Dimethylsulfoxide/Phosphorus Pentoxide | 3-[3-(trifluoromethyl)phenyl]propionaldehyde | google.com |

| Alcohol Dehydrogenase (ADH) | (S)-3,3,3-trifluoro-1-phenylpropan-1-ol | chemicalpapers.comelsevierpure.comresearchgate.net |

Acid-Catalyzed Rearrangements and Cationic Chemistry

Under strongly acidic conditions, this compound can undergo reactions involving carbocationic intermediates. Protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation. This carbocation is destabilized by the adjacent electron-withdrawing trifluoromethyl group, which can influence the subsequent reaction pathways. Depending on the reaction conditions and the structure of the substrate, this carbocation can be trapped by a nucleophile, undergo elimination to form an alkene, or potentially rearrange to a more stable carbocationic species. The specific outcomes of acid-catalyzed reactions of this compound are highly dependent on the reaction conditions and the nature of the acid and any nucleophiles present. The study of such reactions provides insight into the fundamental principles of carbocation chemistry, particularly the electronic effects of fluorine substitution. ggckondagaon.in

Generation and Reactivity of α-(Trifluoromethyl)carbenium Ions from this compound Analogues

The generation of α-(trifluoromethyl)carbenium ions from precursors like analogues of this compound is a challenging yet crucial aspect of studying their reactivity. These carbocations are often highly destabilized and transient, making their direct observation and characterization difficult. nih.govbeilstein-journals.org However, their existence as reaction intermediates has been inferred from various studies, primarily through solvolysis reactions of corresponding sulfonate derivatives. nih.gov

The reactivity of these generated α-(trifluoromethyl)carbenium ions is marked by their high electrophilicity. One notable transformation involving these intermediates is the cationic Nazarov electrocyclization. The synthesis of trifluoromethyl-substituted indenes from α-(trifluoromethyl)allyl-substituted benzyl (B1604629) alcohols in the presence of strong acids proceeds through the formation of delocalized α-(trifluoromethyl)carbenium ions. nih.govbeilstein-journals.org The reaction conditions required for this transformation underscore the influence of the trifluoromethyl group on the stability of the carbocation intermediate. nih.govbeilstein-journals.org

Further studies on the solvolysis of triflate precursors in alcoholic solvents have shown the formation of expected solvolysis products, consistent with an SN1 mechanism involving a benzylic cation intermediate stabilized by the adjacent phenyl group. nih.gov The reaction rate of these solvolysis reactions provides quantitative insight into the stability of the carbocation formed.

Table 1: Isotope Effect in the Solvolysis of a Benzylic Tosylate Analogue

| Isotope Comparison | Rate Constant Ratio (kCH3/kCD3) |

|---|---|

| Methyl vs. Trideuteromethyl | 1.54 |

This table demonstrates the kinetic isotope effect observed in the solvolysis of a tosylate precursor to an α-(trifluoromethyl)carbenium ion, supporting a carbocation-mediated mechanism. Data sourced from nih.gov.

Influence of Trifluoromethyl Group on Carbocation Stability and Reactivity

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry, and its presence has a profound impact on the stability and reactivity of adjacent carbocations. nih.gov Primarily, the -CF3 group destabilizes a neighboring carbocation through a strong inductive electron-withdrawing effect. nih.govmasterorganicchemistry.com This destabilization significantly retards the rate of reactions that proceed through a carbocation intermediate. nih.govbeilstein-journals.org

The strong electron-withdrawing properties of the trifluoromethyl group enhance the electrophilic character of the cationic center. nih.gov This increased electrophilicity can lead to greater positive charge delocalization in the carbocation, influencing the chemo-, regio-, and stereoselectivity of its subsequent reactions. nih.gov For example, in superelectrophile chemistry, the -CF3 group has been shown to promote significant charge delocalization into an adjacent phenyl group, which can stabilize certain conformations through π-stacking. nih.gov

The destabilizing effect of the trifluoromethyl group is a critical consideration in designing synthetic routes and understanding reaction mechanisms involving fluorinated compounds. While it makes the formation of the carbocation more difficult, the resulting highly electrophilic intermediate can participate in unique and selective chemical transformations. nih.govnih.gov

Table 2: Relative Reactivity of Geranyl Pyrophosphate Analogues in Enzymatic Condensation

| Substrate | Rate (nmol·min−1·mg−1) | Relative Reactivity |

|---|---|---|

| Geranyl Pyrophosphate (GPP) | 7.4 x 102 | 1 |

| Trifluoromethylated Analogue (78) | 5.1 x 10-4 | 1.5 x 10-6 |

This table compares the reaction rates of a natural substrate and its trifluoromethylated analogue, illustrating the dramatic decrease in reactivity due to the presence of the CF3 group, which is consistent with a mechanism involving a carbocation intermediate. Data sourced from nih.gov.

Strategic Applications of 3,3,3 Trifluoro 1 Phenylpropan 1 Ol As a Synthetic Building Block

Construction of Complex Fluorinated Organic Molecules

The dual functionality of 3,3,3-Trifluoro-1-phenylpropan-1-ol—a reactive hydroxyl group and a stable trifluoromethyl moiety on a phenyl-substituted backbone—makes it an important precursor for a variety of complex organic structures. Its utility is particularly evident in the stereoselective synthesis of molecules with significant potential in medicinal chemistry and materials science.

The carbon skeleton of this compound is often assembled through key carbon-carbon bond-forming reactions where its precursor, 3,3,3-Trifluoro-1-phenylpropan-1-one (B1352946), acts as a crucial electrophile. A significant example is the Friedel–Crafts type reaction between indoles and the ketone precursor to generate trifluoromethyl(indolyl)phenylmethanols.

This reaction creates a new carbon-carbon bond at the C3-position of the indole (B1671886) ring. The resulting product is the alcohol itself, which can be seen as a more complex, substituted version of this compound. Research has demonstrated that this transformation can be achieved with high efficiency using a catalytic system of potassium carbonate (K2CO3) and tetrabutylammonium (B224687) bromide (n-Bu4PBr) in water, avoiding the need for harsh conditions or chromatographic purification. researchgate.net This method is notable for its good to excellent yields and its applicability to a wide range of substituted indoles and aromatic fluoromethyl ketones. researchgate.net The resulting indolylmethanols are valuable intermediates for synthesizing biologically active compounds like diindolylmethanes (DIMs). researchgate.net

Table 1: Synthesis of Trifluoromethyl(indolyl)phenylmethanols via C-C Bond Formation

| Indole Reactant | Ketone Reactant | Product | Yield (%) |

| 5-Methoxyindole | 3,3,3-Trifluoro-1-phenylpropan-1-one | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 99 |

| Indole | 3,3,3-Trifluoro-1-phenylpropan-1-one | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 96 |

| 5-Fluoroindole | 3,3,3-Trifluoro-1-phenylpropan-1-one | 2,2,2-Trifluoro-1-(5-fluoro-1H-indol-3-yl)-1-phenylethan-1-ol | 96 |

| 6-Fluoroindole | 3,3,3-Trifluoro-1-phenylpropan-1-one | 2,2,2-Trifluoro-1-(6-fluoro-1H-indol-3-yl)-1-phenylethan-1-ol | 79 |

Data sourced from Beilstein Journal of Organic Chemistry. researchgate.net

Derivatives of this compound are effective precursors for synthesizing fluorinated heterocycles, which are scaffolds of high interest in medicinal chemistry. The trifluoroacetyl group can be used as a protecting group for amino alcohols, which can then undergo cyclization to form heterocycles like oxazolines. rsc.org

For instance, starting from an amino alcohol analog, ψ-2-amino-1-phenylpropan-1-ol (norephedrine), the corresponding N-trifluoroacetyl derivative can be prepared. rsc.org This derivative, upon activation of the hydroxyl group (e.g., as a mesylate), can undergo intramolecular cyclization. This process can lead to the formation of trans-4,5-dihydro-4-methyl-5-phenyl-2-trifluoromethyloxazole. rsc.org The electron-withdrawing nature of the trifluoroacetyl group is critical, as it reduces the nucleophilicity of the amide oxygen, thereby managing the propensity for cyclization compared to other protecting groups like acetyl or benzoyl. rsc.org This strategy highlights how the core structure can be elaborated into complex heterocyclic systems.

A similar strategy has been employed in the one-pot synthesis of 2-fluoroalkyl-1,3-oxazolines from 2-amino-3-phenylpropanol and fluorinated carboxylic acids, demonstrating the utility of this class of compounds in forming five-membered heterocycles. thieme-connect.de

Trifluoromethylated amino alcohols are valuable chiral building blocks. The structure of this compound is closely related to β-amino-α-trifluoromethyl alcohols, which can be synthesized through several established routes where the ketone precursor, 3,3,3-Trifluoro-1-phenylpropan-1-one, plays a key role.

One primary method is the reduction of α-aminoalkyl trifluoromethyl ketones. google.com These ketones can be prepared via methods like the Dakin-West reaction from α-amino acid derivatives. google.com Subsequent reduction, for example with sodium borohydride (B1222165) (NaBH4), yields the corresponding β-amino-α-trifluoromethyl alcohol. nih.gov

Another significant pathway is the ring-opening of trifluoromethyl-substituted oxiranes. For example, an enantiomerically enriched oxirane with a phenyl group can be opened with an amine source, followed by deprotection, to yield optically active 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol. google.com These synthetic strategies underscore the importance of the trifluoromethylated propanol (B110389) framework in accessing more complex and functionally dense molecules.

Table 2: Selected Synthetic Routes to Trifluoromethylated Amino Alcohols

| Starting Material Type | Key Reaction | Product Type |

| α-Aminoalkyl trifluoromethyl ketone | Ketone Reduction (e.g., with NaBH4) | β-Amino-α-trifluoromethyl alcohol |

| Trifluoromethyl-substituted oxirane | Nucleophilic Ring-Opening | β-Amino-α-trifluoromethyl alcohol |

| α-Amino aldehyde | Nucleophilic Trifluoromethylation (with TMS-CF3) | β-Amino-α-trifluoromethyl alcohol |

| Fluoral Hydrate | Henry Reaction (with nitroalkanes) followed by reduction | β-Amino-α-trifluoromethyl alcohol |

Information compiled from reviews on amino alcohol synthesis. google.comgoogle.com

Precursor for Fluorinated Polymers and Materials

The unique properties imparted by the trifluoromethyl group, such as thermal stability, chemical resistance, and hydrophobicity, make this compound and its derivatives attractive monomers for the synthesis of advanced fluorinated polymers.

Non-isocyanate polyurethanes (NIPUs) are gaining prominence as safer and more environmentally friendly alternatives to traditional polyurethanes. specificpolymers.comresearchgate.net The most common route to NIPUs involves the polyaddition reaction between a cyclic carbonate and a diamine. nih.gov Fluorinated building blocks can be incorporated into this process to create high-performance fluorinated NIPUs.

While direct polymerization of this compound into a polyurethane is not typical, it can serve as a precursor to the necessary monomers. For example, a fluorinated alcohol can be converted into a fluorinated epoxide. Research has shown that fluorinated epoxides, such as 3,3,3-trifluoro-1,2-epoxypropane (TFEP), can be efficiently converted into the corresponding five-membered cyclic carbonate, 3,3,3-trifluoropropene (B1201522) carbonate (TFPC), via cycloaddition with carbon dioxide (CO2). google.comacademie-sciences.fr This reaction can be catalyzed by agents like lithium bromide (LiBr). academie-sciences.fr By analogy, an epoxide derived from this compound could be synthesized and subsequently reacted with CO2 to form a phenyl-substituted fluorinated cyclic carbonate. This monomer could then be reacted with a diamine to produce a novel fluorinated NIPU, embedding the unique properties of the original alcohol into the polymer backbone.

Beyond NIPUs, the structure of this compound can be incorporated into other novel polymer architectures. A key strategy involves converting the alcohol into a polymerizable monomer, such as a fluorinated epoxide.

Studies on the ring-opening polymerization of 3,3,3-trifluoro-1,2-epoxypropane (TFEP), a structural analog lacking the phenyl group, have shown that it can be successfully polymerized using various initiators, including organozinc compounds and potassium hydroxide. scispace.com The polymerization proceeds via the cleavage of the oxirane ring, leading to a polyether backbone with pendant trifluoromethyl groups. scispace.com The choice of initiator can influence the stereoregularity (tacticity) of the resulting polymer. scispace.com This demonstrates a viable pathway for creating polymers with a high density of trifluoromethyl groups. By extension, an epoxide derived from this compound could be used as a monomer to synthesize a polyether with both trifluoromethyl and phenyl side groups, leading to materials with unique thermal and physical properties.

Design of Analogs with Modified Physicochemical Profiles

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical properties to enhance drug efficacy and pharmacokinetic profiles. The compound this compound serves as a valuable scaffold for designing analogs with tailored characteristics. The presence of the trifluoromethyl (-CF3) group, in particular, offers a powerful tool for modulating lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comhovione.commdpi.com This section explores how modifications to the this compound structure, including alterations in lipophilicity and stereochemistry, influence its potential as a synthetic building block.

Modulation of Lipophilicity and Binding Interactions

The trifluoromethyl group is a key determinant of a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgfluoromart.com The -CF3 group is significantly more lipophilic than a hydrogen atom and is often used to increase a molecule's ability to cross biological membranes. mdpi.com However, the impact of trifluorination on lipophilicity is nuanced and depends on the group's position within the molecule. nih.gov

The following table summarizes the effect of the trifluoromethyl group on the lipophilicity of various alcohol-based compounds.

| Compound | Molecular Formula | LogP | Key Findings |

| 3,3,3-Trifluoro-1-propanol | C₃H₅F₃O | 0.4 | The trifluoromethyl group increases lipophilicity compared to propanol. nih.gov |

| 3,3,3-Trifluoro-1-phenylpropan-1-one | C₉H₇F₃O | 2.8 | The precursor to the title compound, demonstrating the lipophilic nature of the trifluoromethylated phenylpropanone core. nih.gov |

| Aryl (β,β′,β″-Trifluoro)-tert-butyl derivatives | Varies | Decreased | Sequential replacement of methyl groups with fluoromethyl groups in a tert-butyl moiety leads to a significant decrease in LogP, enhancing hydrophilicity. acs.org |

| Trifluoromethylated Aliphatic Alcohols | Varies | Varies | Trifluorination strongly enhances lipophilicity primarily when the -CF3 group is in the alpha-position relative to the hydroxyl group. The effect is less pronounced for beta- and gamma-trifluoromethyl alcohols. nih.gov |

These findings underscore the importance of the strategic placement of the trifluoromethyl group in designing analogs of this compound with optimized lipophilicity and binding characteristics for various therapeutic applications.

Stereochemical Influence on Molecular Recognition

Chirality plays a critical role in the biological activity of many pharmaceutical compounds, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.comnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the distinct three-dimensional arrangements of enantiomers. nih.gov The development of single-enantiomer drugs is often preferred to racemic mixtures to maximize therapeutic benefit and minimize potential adverse effects. americanpharmaceuticalreview.com

In the context of this compound and its analogs, the carbon atom bearing the hydroxyl group is a stereocenter, leading to the existence of (R) and (S) enantiomers. The specific spatial orientation of the phenyl, trifluoromethyl, and hydroxyl groups around this chiral center can have a profound impact on molecular recognition and biological activity.

Research on structurally related chiral trifluoromethylated compounds has demonstrated the significant influence of stereochemistry. For example, in a study of chiral N,N-disubstituted trifluoro-3-amino-2-propanols, the (R)-(+) enantiomer was found to be 40-fold more potent than its (S)-(-) counterpart, highlighting the critical importance of stereochemistry in drug-receptor interactions. researchgate.net The separation and analysis of enantiomers are therefore crucial steps in the development of chiral drugs. lcms.cz

The synthesis of enantiomerically pure β-amino-α-trifluoromethyl alcohols has been achieved through various methods, including the reduction of α-aminoalkyl trifluoromethyl ketones and the nucleophilic ring-opening of trifluoromethyloxiranes. nih.gov These synthetic strategies allow for the preparation of specific stereoisomers for biological evaluation.

The table below illustrates the importance of stereochemistry in the biological activity of chiral compounds.

| Compound Type | Key Finding | Reference |

| Chiral N,N-disubstituted trifluoro-3-amino-2-propanols | The (R)-(+) enantiomer was 40-fold more potent than the (S)-(-) enantiomer. | researchgate.net |

| Chiral Pesticides | Enantiomers can have different levels of efficacy, allowing for reduced application rates by using the more active isomer. | lcms.cz |

| General Chiral Drugs | Enantiomers can have vastly different biological activities, with one being therapeutic and the other potentially toxic or inactive. | americanpharmaceuticalreview.commdpi.com |

Mechanistic and Theoretical Investigations of Reactions Involving 3,3,3 Trifluoro 1 Phenylpropan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. Elucidating the mechanisms of asymmetric transformations that produce chiral alcohols like (S)-3,3,3-trifluoro-1-phenylpropan-1-ol is critical for achieving high stereoselectivity.

One successful approach involves the integration of photocatalysis with biocatalysis. researchgate.net For instance, the production of optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol has been achieved through a multistep synthesis that concludes with an enzymatic ketone reduction catalyzed by an alcohol dehydrogenase (ADH). researchgate.net The mechanism of the biocatalytic step relies on the specific three-dimensional structure of the enzyme's active site, which preferentially accommodates the prochiral ketone (3,3,3-trifluoro-1-phenylpropan-1-one) in an orientation that leads to the formation of the (S)-enantiomer upon hydride delivery from a cofactor like NADPH.

To probe the stereochemical course of reactions, isotopic labeling studies are often employed. Deuterium (B1214612) labeling, for example, can determine the stereochemistry of addition to a double bond during the formation of precursors. umich.edu By synthesizing a deuterated substrate, chemists can track the position of the deuterium atom in the final product, providing definitive evidence for syn- or anti-addition mechanisms, which is fundamental to understanding and controlling diastereoselectivity in catalytic cycles. umich.edu

The Mitsunobu reaction, a versatile method for converting alcohols to a variety of other functional groups, also benefits from detailed mechanistic studies. The reaction's mechanism can be probed using isotopically labeled reagents, such as ¹⁵N-labeled azodicarboxylates, in conjunction with multinuclear NMR spectroscopy. rsc.org These studies help in the unambiguous identification of key intermediates like the betaine (B1666868) and phosphonium (B103445) species, confirming the mechanistic pathway and allowing for the rational design of more efficient and recyclable catalytic reagents. rsc.org Confirmation of the optical purity and absolute configuration of the resulting chiral products is often achieved by derivatizing the alcohol with a chiral agent, such as Mosher's acid, to form diastereomeric esters that can be distinguished and quantified using NMR or chromatography. mdpi.com

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a particularly valuable method for modeling reaction profiles, analyzing transition states, and understanding the electronic properties that govern reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying intermediates, and calculating the energy barriers of transition states. A prime example is the study of the trifluoromethylation of styrene, a key step in forming the carbon skeleton of 3,3,3-trifluoro-1-phenylpropan-1-ol's precursor. researchgate.net

Theoretical modeling of this radical process has detailed a multi-step pathway:

Initiation: A trifluoromethyl radical (•CF₃) is generated from a reagent like sodium triflinate (CF₃SO₂Na). researchgate.net

Addition: The •CF₃ radical attacks the C=C double bond of styrene. Calculations show this addition generates a stabilized (3,3,3-trifluoropropyl)benzene (B74618) radical intermediate. researchgate.net

Functionalization & Termination: The radical intermediate undergoes further reactions, for example with nitric oxide, to form a nitroso intermediate, which then tautomerizes to the final oxime product. researchgate.net

Table 1: DFT Calculated Energy Barrier for Rate-Limiting Step in Styrene Difunctionalization

| Reaction Step | Condition | Energy Barrier (kcal/mol) | Finding |

| Final Tautomerism | In Vacuum (Direct Proton Transfer) | 57.80 | High energy barrier makes the reaction difficult. |

| Final Tautomerism | In Water (Mediated Proton Transfer) | 12.98 | The energy barrier is reduced by 77.5%, facilitating the reaction. researchgate.net |

The trifluoromethyl (-CF₃) group imparts unique electronic properties to a molecule, which are a primary reason for its prevalence in pharmaceuticals and advanced materials. The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing group. mdpi.com This has several significant consequences for the reactivity and properties of this compound and related compounds.

The strong electron-withdrawing nature enhances the thermal stability of the molecule and its resistance to oxidative degradation compared to non-fluorinated analogs. mdpi.com The C-F bonds themselves are very strong and metabolically stable. mdpi.com This electronic pull also increases the acidity of nearby protons, such as that of the hydroxyl group, which can influence its reactivity in base-mediated reactions.

The electronic effect of substituents on reaction rates can be quantified using Hammett plots. In a study of the reaction of various substituted ethyl 2-arylazocarboxylates with triphenylphosphine (B44618), the rate constant for the p-CF₃ substituted variant was measured. rsc.org The plot of log(k/k₀) versus the Hammett substituent constant (σ) provides a linear free-energy relationship, illustrating the strong electron-withdrawing effect of the -CF₃ group on the reaction rate. rsc.org

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF₃ Group | Scientific Reason | Reference |

| Stability | Enhances metabolic and oxidative stability | Strong, inert C-F bonds and electron-withdrawing nature. | mdpi.com |

| Acidity | Increases acidity of proximal protons (e.g., -OH) | Inductive electron withdrawal by the three fluorine atoms. | |

| Reactivity | Modifies reactivity in chemical transformations | Strong electron-withdrawing nature affects electron density at the reaction center. | mdpi.com |

| Lipophilicity | Increases lipophilicity | The -CF₃ group is a "lipophilic hydrogen bond donor". | mdpi.com |

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection (e.g., ¹⁹F NMR utility)

The presence of the trifluoromethyl group provides a unique spectroscopic handle for reaction analysis. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful tool for monitoring reactions involving fluorinated compounds in real-time. mdpi.com

Key advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR. nih.govmagritek.com

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and allows for clear distinction between different fluorine environments. magritek.com

No Background Interference: Since fluorine is rare in most organic reagents and solvents, the spectrum is typically free of background signals, allowing for analysis in crude reaction mixtures without the need for expensive deuterated solvents. mdpi.com

¹⁹F NMR spectroscopy enables the real-time quantification of reaction progress by monitoring the decrease of the starting material's signal and the concurrent increase of the product's signal. mdpi.commagritek.com For example, in the synthesis of trifluoromethylated ketones, the reaction yield can be accurately determined by ¹⁹F NMR using an internal standard like trifluorotoluene (PhCF₃). rsc.org

This technique is also invaluable for detecting transient intermediates and byproducts. mdpi.com In one study monitoring an SₙAr reaction, ¹⁹F NMR not only tracked the consumption of the difluorinated starting material and the formation of the monofluorinated product but also identified the signal for hydrofluoric acid, a byproduct of the reaction. magritek.com This level of detail provides deep mechanistic insight and facilitates rapid reaction optimization. mdpi.com

Table 3: Example ¹⁹F NMR Chemical Shifts for Trifluoromethylated Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| 3,3,3-trifluoro-1-phenylpropan-1-one (B1352946) | CDCl₃ | -62.03 | rsc.org |

| 1-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropan-1-one | CDCl₃ | -61.94 | rsc.org |

| 3,3,3-trifluoro-1-(4-phenoxyphenyl)propan-1-one | CDCl₃ | -61.94 | rsc.org |

| 3,3,3-trifluoro-1-(4-(p-tolylthio)phenyl)propan-1-one | CDCl₃ | -61.95 | rsc.org |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount, and the development of new catalytic systems for the enantioselective synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-ol is a primary research focus. While classical methods exist, emerging strategies are centered on enhancing efficiency, selectivity, and catalyst diversity.

Future efforts will likely concentrate on several key areas. Organozinc-catalyzed additions to trifluoromethyl ketones represent a promising avenue. nih.gov The development of novel chiral ligands for zinc can improve the enantioselectivity of the addition of alkyl or aryl groups to precursors like 3,3,3-trifluoro-1-phenylpropan-1-one (B1352946). Additionally, transition metal catalysis, particularly with rhodium and iridium, offers powerful tools. Dirhodium complexes, which have proven effective in the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes, could be adapted for asymmetric transfer hydrogenation reactions to produce the target alcohol. organic-chemistry.org

Furthermore, the exploration of chiral lithium amide bases or alkyllithium complexes paired with chiral diamines, such as (+)-sparteine, could provide highly enantioselective pathways through deprotometallation strategies on related trifluoromethyl compounds. researchgate.net Iodine-based catalysis, which has recently been successful in the enantioselective synthesis of fluorinated heterocycles like 3-fluorochromanes, presents another innovative, metal-free approach that could be investigated. chemistryviews.org

| Catalyst Class | Potential Reaction Type | Key Advantages | Reference Concept |

|---|---|---|---|

| Organozinc Complexes | Asymmetric Alkylation/Arylation | Mild reaction conditions, functional group tolerance. | Enantioselective synthesis of homoallylic alcohols. nih.gov |

| Dirhodium Complexes | Asymmetric Transfer Hydrogenation | High turnover numbers, excellent enantioselectivity. | Catalysis for trifluoromethyl-substituted cyclopropanes. organic-chemistry.org |

| Chiral Lithium Amides / Alkyllithium Chelates | Enantioselective Deprotonation | High enantiomeric excess (ee), access to unique stereoisomers. | Synthesis of planar chiral ferrocene (B1249389) triflones. researchgate.net |

| Chiral Iodine Catalysts | Asymmetric Fluorocyclization/Reduction | Metal-free, sustainable, unique reactivity. | Enantioselective synthesis of 3-fluorochromanes. chemistryviews.org |

Integration of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for generating molecular complexity and diversity in a single step. Integrating this compound or its derivatives into MCRs is an emerging area with significant potential. The trifluoromethyl group can impart unique physicochemical properties to the resulting scaffolds.

Future research will likely involve modifying the parent alcohol to make it a suitable substrate for established MCRs. For instance, oxidation of the alcohol to the corresponding aldehyde or ketone would allow its participation in reactions like the Ugi or Passerini reactions. The hydroxyl group itself can serve as a nucleophilic component in certain MCRs. The combination of MCR synthesis with modern analytical techniques is particularly promising. A forward-thinking approach involves using MCRs to build libraries of complex molecules containing a trifluoromethyl group, which can then be labeled, for example with Fluorine-18, for use in Positron Emission Tomography (PET) imaging. researchgate.netox.ac.uk This strategy streamlines the development of novel imaging agents and chemical probes.

Exploration of New Derivatization Pathways for Advanced Scaffolds

The functional groups on this compound provide handles for extensive derivatization to create advanced molecular scaffolds. The hydroxyl group can be readily converted into ethers, esters, or amines, while the phenyl ring can undergo electrophilic substitution.

One promising direction is the use of this compound in the synthesis of complex heterocyclic systems. For example, derivatives of the corresponding ketone, 1-phenyl-3,3,3-trifluoropropan-1-one, could serve as precursors for fluorinated flavones or chromones through condensation and cyclization reactions. rsc.orgresearchgate.net This opens pathways to novel fluorinated analogues of biologically relevant natural products.

Another advanced strategy is the application of solid-phase synthesis. researchgate.net The alcohol could be anchored to a solid support, allowing for high-throughput derivatization of the phenyl ring or modification of the hydroxyl group. This approach is highly efficient for creating large libraries of compounds for screening purposes. The trifluoromethyl group can act as a stability-enhancing and lipophilicity-modulating element in these new scaffolds.

Sustainable and Atom-Economical Syntheses

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials. Future syntheses of this compound will increasingly incorporate these principles.

Biocatalysis represents a key frontier. The use of engineered enzymes, such as ketoreductases, for the enantioselective reduction of 3,3,3-trifluoro-1-phenylpropan-1-one could offer a highly efficient and environmentally benign route to the chiral alcohol. This approach aligns with the growing trend of creating biosynthetic pathways in microorganisms like E. coli to produce valuable chemicals from renewable feedstocks. researchgate.net

Chemo-catalytic methods are also evolving. The development of cascade reactions, where multiple transformations occur in a single pot, improves atom economy and reduces purification steps. nih.gov For instance, a process involving a Heck coupling followed by a cascade hydrogenation, using a recyclable palladium catalyst, exemplifies a more sustainable manufacturing protocol. nih.gov The use of microwave-assisted synthesis can also significantly reduce reaction times and energy input. nih.gov

Applications in Chemical Biology Tool Development (excluding direct medicinal applications)

Beyond its role as a synthetic intermediate, this compound is a promising platform for the development of sophisticated chemical biology tools. The trifluoromethyl group is particularly advantageous due to its unique properties.

One major application is in the creation of ¹⁹F NMR probes. The CF₃ group provides a clear and sensitive signal in ¹⁹F NMR spectroscopy with no background interference from biological systems. By incorporating this moiety into ligands, researchers can directly study binding interactions with proteins and other biomolecules.

The compound also serves as a scaffold for activity-based probes and photoaffinity labels. The phenyl ring can be functionalized with a photoreactive group (e.g., diazirine) or a latent electrophile, while the hydroxyl group allows for the attachment of reporter tags like fluorophores or biotin. The trifluoromethyl group helps to modulate the probe's binding affinity, metabolic stability, and lipophilicity, which are critical for its function in a cellular environment. As demonstrated in related fields, such fluorinated scaffolds can be labeled with radioisotopes like ¹⁸F, transforming them into powerful PET imaging agents for visualizing biological processes in vivo. researchgate.netox.ac.uk

常见问题

Q. What are the optimal synthetic routes for 3,3,3-trifluoro-1-phenylpropan-1-ol with high purity and yield?

Methodological Answer:

- Friedel-Crafts Alkylation : React benzaldehyde with 3,3,3-trifluoropropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate, 3,3,3-trifluoro-1-phenylpropan-1-one .

- Reduction : Reduce the ketone using NaBH₄ in ethanol or LiAlH₄ in tetrahydrofuran (THF) to yield the alcohol. Monitor reaction progress via TLC or GC-MS .

- Purification : Employ fractional distillation or preparative HPLC to achieve >98% purity (as per industrial standards) .

- Critical Data : Compare yields under varying catalyst ratios (AlCl₃: 0.5–1.5 eq.) and reduction temperatures (0–25°C). Contradictions in yield optimization may arise from solvent polarity effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Analysis : Use ¹H NMR to identify hydroxyl proton shifts (δ 1.5–2.0 ppm) and ¹⁹F NMR to confirm trifluoromethyl group symmetry (δ -60 to -70 ppm) .

- Mass Spectrometry : GC-MS or HRMS to verify molecular ion peaks (m/z ≈ 190.1667 for C₉H₉F₃O) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and hyperconjugative effects of the CF₃ group .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C due to fluorinated groups) .

- pH Stability : Test hydrolysis rates in buffered solutions (pH 1–13) at 25°C. Fluorinated alcohols typically resist acidic hydrolysis but may degrade under strong bases (e.g., NaOH) via elimination reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

Methodological Answer:

- Asymmetric Catalysis : Use chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata method) during ketone reduction to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

- Biocatalytic Routes : Screen lipases or alcohol dehydrogenases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures .

Q. What role does this compound play in fluorinated drug analog design?

Methodological Answer:

- Pharmacophore Modification : Incorporate the compound as a trifluoromethyl-bearing scaffold to enhance metabolic stability and lipophilicity in drug candidates (e.g., protease inhibitors) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic substitutions?

Methodological Answer:

Q. What mechanistic insights can be derived from the compound’s interactions with biological membranes?

Methodological Answer:

- Liposome Assays : Use fluorescence anisotropy to measure membrane fluidity changes induced by the compound’s insertion into lipid bilayers .

- MD Simulations : Model interactions with phospholipid headgroups (e.g., POPC) to assess perturbation mechanisms .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s catalytic activity in cross-coupling reactions?

Critical Evaluation:

- Catalyst Dependency : Some studies use Pd/Cu systems, while others employ Ni catalysts, leading to variability in yields (30–85%) .

- Fluorine Effects : The electron-withdrawing CF₃ group may either activate or deactivate the aryl ring, depending on reaction conditions (e.g., Suzuki vs. Heck reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。